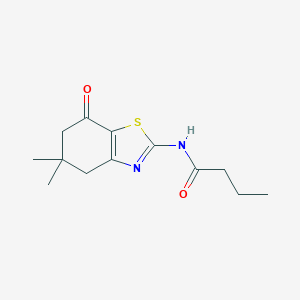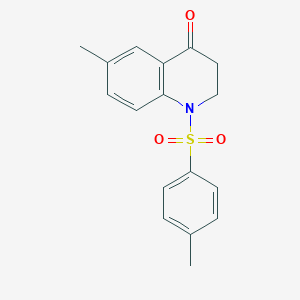
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinolinone core, followed by the introduction of the sulfonyl group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one include:
- 4-HO-6-methyl-3-(1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl)-2H-pyran-2-one
- 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C17H17NO3S/c1-12-3-6-14(7-4-12)22(20,21)18-10-9-17(19)15-11-13(2)5-8-16(15)18/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
FLBKUQDKFUXXLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-6-[(4-benzoylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326460.png)

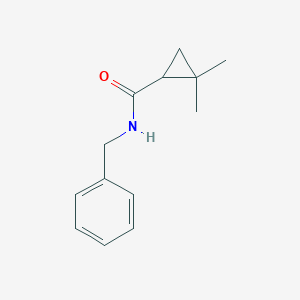
![2-methyl-N-{4'-[(2-methylbenzoyl)amino][1,1'-biphenyl]-4-yl}benzamide](/img/structure/B326464.png)
![3-methyl-N-(4-{4-[(3-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B326468.png)
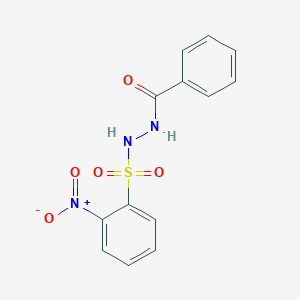
![(4-Fluorobenzylidene)(4-{4-[(4-fluorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B326472.png)
![N-(4-isopropylbenzylidene)-N-(4-{4-[(4-isopropylbenzylidene)amino]benzyl}phenyl)amine](/img/structure/B326474.png)
![2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole](/img/structure/B326477.png)
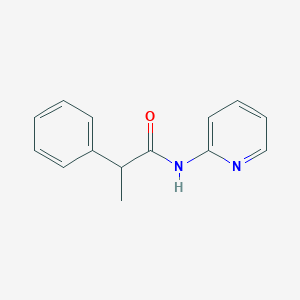
![N-phenyl-N-{2-[(phenylsulfonyl)anilino]ethyl}benzenesulfonamide](/img/structure/B326480.png)
![5-{[(4-{4-[(3-Hydroxy-4-methoxybenzylidene)amino]benzyl}phenyl)imino]methyl}-2-methoxyphenol](/img/structure/B326481.png)
![[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B326482.png)
